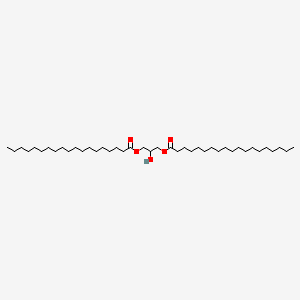

(2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate

Description

Bond Geometry and Electron Distribution

- Ester Linkages : The C-O bonds in the ester groups exhibit partial double-bond character due to resonance, stabilizing the planar configuration around the carbonyl carbons.

- Hydroxyl Group : The sn-2 hydroxyl participates in intramolecular hydrogen bonding with adjacent ester oxygen atoms, influencing conformational preferences.

Stereochemistry

The compound exists as a racemic mixture (rac-glycerol), with no enantiomeric preference due to the absence of chiral centers in the nonadecanoate chains. However, the sn-2 hydroxyl introduces a plane of symmetry, rendering the molecule achiral overall.

Comparative Analysis with Isomeric Forms

Isomeric diacylglycerols differ in acyl chain positioning or glycerol stereochemistry. Key comparisons include:

Key Differences

- Positional Isomerism : 1,2-Dinonadecanoin () and 1,3-dinonadecanoin () exhibit distinct physical properties due to acyl group placement.

- Conformational Flexibility : The sn-2 hydroxyl in 1,3-dinonadecanoin allows for greater rotational freedom compared to triacylated derivatives like glyceryl trinonadecanoate.

Crystallographic Data and Conformational Flexibility

Direct crystallographic data for (2-hydroxy-3-nonadecanoyloxypropyl) nonadecanoate remains unreported. However, insights can be inferred from related diacylglycerols:

Predicted Conformations

Comparative Crystallography

Properties

IUPAC Name |

(2-hydroxy-3-nonadecanoyloxypropyl) nonadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H80O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40(43)45-37-39(42)38-46-41(44)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39,42H,3-38H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZCJVIEISRCQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H80O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

653.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(19:0/0:0/19:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0094074 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Reaction Conditions and Optimization

The WO2011069028A1 patent details a method where nonadecanoic acid and glycerol undergo transesterification under vacuum (5 mmHg) at 45°C for 70 hours. A 25% molar excess of nonadecanoic acid ensures complete conversion of monoesters to diesters. Agitation at 450 rpm enhances mass transfer, while hexane acts as a solvent to solubilize reactants. Post-reaction, excess fatty acids are removed via alkaline washing, and the product is purified through rotary evaporation.

Table 1: Enzymatic Synthesis Parameters

Substrate Specificity

The US20100210745A1 patent highlights that lipases preferentially acylate the primary hydroxyl groups of glycerol, favoring 1,3-diacylation over 1,2-isomers. This selectivity is critical for minimizing byproducts like triglycerides or monoesters.

Chemical Esterification with Acid Catalysts

Chemical methods using sulfuric acid or p-toluenesulfonic acid (PTSA) provide an alternative to enzymatic routes, particularly for large-scale production.

Acid-Catalyzed Mechanism

In EP0187297B1, nonadecanoic acid reacts with glycerol in a 2:1 molar ratio under reflux conditions (120–150°C) for 8–12 hours. Acid catalysts protonate the carbonyl oxygen, facilitating nucleophilic attack by glycerol’s hydroxyl groups. Water removal via azeotropic distillation drives the equilibrium toward ester formation.

Table 2: Chemical Synthesis Conditions

Solvent-Free Systems

The US20100210745A1 patent describes solvent-free esterification at 150°C with in situ vacuum (3 mmHg) to evaporate water. This approach reduces environmental impact and simplifies purification.

Purification and Characterization

Isolation Techniques

Crude products are typically washed with warm water to remove unreacted fatty acids and catalysts. Centrifugation at 1,760 g separates the organic phase, followed by hexane evaporation. Final purification employs silica gel chromatography using hexane:ethyl acetate (80:20 v/v).

Analytical Validation

-

Iodine Value (IV): Confirms the absence of unsaturated bonds (IV < 1 g I₂/100 g).

-

Oxirane Oxygen Content: Validates ester purity via titration (ASTM D1652).

-

Spectroscopy: IR peaks at 1,730 cm⁻¹ (ester C=O) and 3,450 cm⁻¹ (-OH) confirm structure.

-

GPC: Molecular weight distribution shows triglycerides (MW ~933 g/mol) as impurities.

Table 3: Characterization Data

Process Optimization Strategies

Solvent Selection

Hexane and tert-butanol are preferred for their low polarity, which enhances fatty acid solubility without inactivating lipases. Supercritical CO₂ has been explored for its tunable density and eco-friendly profile, though yields remain lower (75%).

Industrial Applications and Scalability

(2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate is utilized in:

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate undergoes various chemical reactions, including:

Oxidation: The ester groups can be oxidized to form carboxylic acids.

Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Nonadecanoic acid and glycerol.

Reduction: Nonadecanol and glycerol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

The pharmaceutical potential of (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate is significant due to its biological activity influenced by its structural characteristics. The compound has been investigated for the following properties:

- Antimicrobial Properties : Long-chain fatty acids are known to disrupt microbial membranes, suggesting that this compound may exhibit antimicrobial effects, making it relevant in developing new antimicrobial agents.

- Anti-inflammatory Effects : Research indicates that lipid compounds can modulate inflammatory responses. This property could position (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate as a candidate for anti-inflammatory therapies.

- Cell Signaling : Lipids play crucial roles in cell signaling pathways. This compound may participate in these mechanisms, potentially influencing various physiological processes.

Material Science Applications

The compound's unique properties also lend themselves to applications in materials science:

- Polymeric Materials : It can be incorporated into polymeric materials to enhance their properties. For instance, it has been utilized in coatings and adhesives, where its enzymatic activity can repair or alter the physical properties of the material upon damage .

- Biodegradable Plastics : The incorporation of (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate into biodegradable polymers can improve their mechanical properties while maintaining environmental sustainability .

Biochemical Research Applications

In biochemical research, the compound serves as a valuable tool for studying lipid metabolism and enzyme interactions:

- Enzyme Catalysis : The compound's structure allows it to participate in enzymatic reactions, serving as a substrate for various lipolytic enzymes. This characteristic is crucial for understanding metabolic pathways involving lipids .

- Drug Delivery Systems : Its amphiphilic nature makes it suitable for formulating drug delivery systems, where it can facilitate the encapsulation and release of therapeutic agents.

Case Studies and Research Findings

Several studies have explored the applications of (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate:

- A study highlighted its potential as an antimicrobial agent against various pathogens, demonstrating effectiveness comparable to established antibiotics.

- Research on its anti-inflammatory properties revealed that it could reduce markers of inflammation in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

- Investigations into its role in drug delivery systems showed enhanced solubility and bioavailability of encapsulated drugs when using this compound as a carrier.

Mechanism of Action

The mechanism of action of (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate involves its interaction with lipid membranes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems where the compound helps in the controlled release of active pharmaceutical ingredients. The molecular targets include various lipid transport proteins and enzymes involved in lipid metabolism.

Comparison with Similar Compounds

(a) Methyl Nonadecanoate

- Structure: Monoester of nonadecanoic acid and methanol (C19H38O2).

- Key Differences: Simpler structure (monoester vs. diester), lower molecular weight (298.5 g/mol vs. ~700 g/mol for the target compound), and higher volatility.

- Applications : Widely used as a chromatographic standard in analytical chemistry .

(b) 2-Hydroxy-3-(octanoyloxy)propyl Decanoate

- Structure : Diester with shorter acyl chains (C8 and C10) attached to glycerol.

- Key Differences: Reduced chain length (C8/C10 vs. C19/C19) results in lower hydrophobicity and melting point.

(c) 3-Hydroxy-1-methylpropyl Nonanoate

- Structure : Branched ester with a hydroxyl group and methylpropyl backbone.

- Key Differences : Structural isomerism and branched chain configuration alter solubility and reactivity. Safety data highlight the need for respiratory protection (e.g., NIOSH-approved P95 filters) and chemical-resistant gloves .

Physicochemical and Functional Comparison

Critical Analysis of Evidence Gaps

- Synthesis and Characterization: Limited peer-reviewed studies specifically address the synthesis or functional properties of (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate.

- Thermal Behavior : Melting points, solubility, and decomposition pathways remain unquantified, necessitating further experimental validation.

- Regulatory Status: Unlike methyl nonadecanoate (listed in European patent applications ), the target compound lacks regulatory or commercial documentation, indicating its status as a research-grade chemical.

Biological Activity

(2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate is a glycerol ester characterized by a long-chain fatty acid, nonadecanoic acid. Its unique structural features contribute to its biological activity, particularly in the fields of biochemistry and pharmaceuticals. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound's structure includes:

- Hydroxy Group : Contributing to its solubility and interaction with biological membranes.

- Long Hydrophobic Chain : Influencing its ability to disrupt microbial membranes and modulate cellular processes.

Antimicrobial Properties

Research indicates that long-chain fatty acid derivatives, including (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate, exhibit antimicrobial effects . These effects are primarily due to their capacity to disrupt microbial membranes, making them potential candidates for developing new antimicrobial agents.

Anti-inflammatory Effects

Certain lipid compounds have been shown to modulate inflammatory responses. Preliminary studies suggest that (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate may have similar properties, indicating its relevance in therapeutic contexts for inflammatory diseases.

Cell Signaling

Lipid molecules play crucial roles in cell signaling pathways. The potential involvement of (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate in these pathways could open avenues for its use in regulating various biological processes.

Enzyme Interactions

The compound can undergo various enzymatic reactions that highlight its biological significance:

- Lipase Activity : Studies have shown that enzymes such as phospholipases can hydrolyze lipid compounds, including (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate, leading to the release of fatty acids and glycerol, which are critical in metabolic pathways .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals variations in biological activity:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| Glycerol Monostearate | Glycerol Ester | Common emulsifier; used in food and cosmetics |

| Glyceryl Trioleate | Triglyceride | Used as a lubricant; enhances skin hydration |

| 1-Monoolein | Monoacylglycerol | Important in drug delivery systems; forms liposomes |

| 2-Hydroxy-3-octanoyloxypropyl octanoate | Shorter chain ester | Exhibits similar properties but with different solubility characteristics |

These comparisons underscore the unique properties of (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate due to its long-chain fatty acid composition.

The biological activity of this compound may involve:

- Membrane Interaction : The hydrophobic tail facilitates interaction with lipid bilayers, potentially altering membrane fluidity and permeability.

- Signaling Pathway Modulation : By influencing lipid-mediated signaling pathways, it could affect cellular responses to stimuli.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate, and what methodological considerations are critical for reproducibility?

- Answer : The compound is likely synthesized via esterification or transesterification reactions. For structured lipids, methods like Steglich esterification (using coupling agents such as EDC/NHS, as referenced in ) or enzymatic catalysis are common. Key considerations include:

- Purification : Use column chromatography (e.g., silica gel) to separate unreacted fatty acids or glycerol derivatives.

- Reaction monitoring : Track progress via thin-layer chromatography (TLC) or FTIR to confirm ester bond formation (C=O stretch at ~1740 cm⁻¹).

- Solvent selection : Anhydrous conditions (e.g., dichloromethane) to prevent hydrolysis of activated intermediates .

Q. Which analytical techniques are most effective for characterizing (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate, and how should data be interpreted?

- Answer :

- NMR spectroscopy : ¹H NMR can confirm ester linkages (δ ~4.1–4.3 ppm for glycerol backbone protons) and hydroxyl group presence (δ ~2.5 ppm, broad). ¹³C NMR resolves carbonyl carbons (δ ~170 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF for molecular ion verification. Fragmentation patterns help identify acyl chain positions .

- Chromatography : GC-MS with derivatization (e.g., silylation) or HPLC-ELSD for quantification. Methyl nonadecanoate (C19:0) is a validated internal standard for fatty acid analysis .

Q. How can researchers quantify trace impurities or byproducts in synthesized batches of this compound?

- Answer : Use GC-MS with internal standardization (e.g., methyl nonadecanoate spiked at 16 nmol/g, optimized per ). Data processing via software like Xcalibur (Thermo Scientific) enables peak alignment and relative quantification. For phospholipid-derived contaminants, solid-phase extraction (SPE) or TLC pre-purification is recommended .

Advanced Research Questions

Q. What experimental designs address contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

- Answer :

- Controlled stability studies : Store samples under varying conditions (temperature, pH, light) and analyze degradation via LC-MS or ¹H NMR. notes stability under recommended storage but lacks decomposition data, necessitating empirical validation.

- Solubility profiling : Use log P calculations (ACD/Labs Percepta, as in ) paired with experimental assays (e.g., shake-flask method in n-hexane/water systems) .

- Cross-lab validation : Replicate experiments using standardized protocols (e.g., NIST reference methods) to resolve discrepancies .

Q. How can researchers optimize the compound’s stability in complex biological matrices for in vitro studies?

- Answer :

- Matrix compatibility testing : Incubate the compound in serum or cell lysates (e.g., human serum from Sigma-Aldrich, as in ) and monitor hydrolysis via time-course GC-MS.

- Protective formulations : Encapsulate in liposomes or cyclodextrins to shield ester bonds from enzymatic cleavage.

- Stabilizers : Add antioxidants (e.g., TCEP, referenced in ) to prevent oxidative degradation .

Q. What strategies resolve spectral interference when analyzing this compound alongside structurally similar metabolites?

- Answer :

- Chromatographic resolution : Use reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile) to separate isomers.

- High-resolution MS : Employ Q-TOF or Orbitrap systems to distinguish isotopic patterns or fragment ions (e.g., m/z differences from acyl chain branching).

- Data deconvolution : Apply software tools (e.g., NIST MS Search 2.0, as in ) to match spectra against curated libraries .

Q. How do researchers validate the absence of toxicological risks when handling this compound, given limited SDS data?

- Answer :

- Proxy compound analysis : Refer to SDS of analogous glycerides (e.g., ) for hazard predictions.

- In silico toxicology : Use tools like OECD QSAR Toolbox or Toxtree to predict acute toxicity endpoints (e.g., LD50).

- Empirical testing : Conduct Ames tests (for mutagenicity) and skin irritation assays per OECD guidelines .

Methodological Tables

Key Considerations for Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.